molecular formula C6H11N3OS B12814746 4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol

4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol

Cat. No.: B12814746
M. Wt: 173.24 g/mol
InChI Key: YXBWUAFSVHRKEZ-UHFFFAOYSA-N
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Description

4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazoles often involve multi-step synthesis processes that can be scaled up for large-scale production. These methods may include the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of substituted imidazoles .

Chemical Reactions Analysis

Types of Reactions

4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(((2-Aminoethyl)thio)methyl)-1H-imidazol-5-ol include other imidazole derivatives and 2-aminothiazoles . These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminoethylthio group, in particular, enhances its potential as a versatile intermediate for the synthesis of various heterocyclic compounds .

Properties

Molecular Formula

C6H11N3OS

Molecular Weight

173.24 g/mol

IUPAC Name

5-(2-aminoethylsulfanylmethyl)-1H-imidazol-4-ol

InChI

InChI=1S/C6H11N3OS/c7-1-2-11-3-5-6(10)9-4-8-5/h4,10H,1-3,7H2,(H,8,9)

InChI Key

YXBWUAFSVHRKEZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)CSCCN)O

Origin of Product

United States

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